Cas no 2034279-03-1 (6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine)

6-{[1-(4-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a fluorinated sulfonamide derivative with a pyrrolidinyloxy-pyrazine core structure. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor modulators due to its sulfonamide and heterocyclic functionalities. The presence of the 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity, while the dimethylamino-pyrazine moiety contributes to electron-rich characteristics, facilitating interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is suited for research applications in medicinal chemistry, offering a balance of reactivity and stability for further derivatization.
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine structure
2034279-03-1 structure
Product name:6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
CAS No:2034279-03-1
MF:C16H19FN4O3S
MW:366.410465478897
CID:5347746

6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
    • 6-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
    • 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
    • Inchi: 1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3
    • InChI Key: BIMHXRGOSVBSBY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(N1CCC(C1)OC1C=NC=C(N(C)C)N=1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 534
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84

6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6488-2769-75mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
75mg
$312.0 2023-09-08
Life Chemicals
F6488-2769-1mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
1mg
$81.0 2023-09-08
Life Chemicals
F6488-2769-2mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
2mg
$88.5 2023-09-08
Life Chemicals
F6488-2769-20mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
20mg
$148.5 2023-09-08
Life Chemicals
F6488-2769-25mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
25mg
$163.5 2023-09-08
Life Chemicals
F6488-2769-5μmol
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6488-2769-4mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
4mg
$99.0 2023-09-08
Life Chemicals
F6488-2769-10mg
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
10mg
$118.5 2023-09-08
Life Chemicals
F6488-2769-10μmol
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6488-2769-2μmol
6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine
2034279-03-1
2μmol
$85.5 2023-09-08

Additional information on 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Recent Advances in the Study of 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS: 2034279-03-1)

The compound 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS: 2034279-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, including a fluorobenzenesulfonyl group and a dimethylpyrazin-2-amine moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the pyrrolidin-3-yloxy linker could enhance the compound's binding affinity to specific protein targets, such as kinases involved in inflammatory pathways. This finding suggests potential applications in the treatment of chronic inflammatory diseases.

In addition to its synthetic optimization, the pharmacokinetic profile of 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has been investigated. Preclinical studies in animal models have shown promising results, with the compound exhibiting good oral bioavailability and a favorable safety profile. These findings were highlighted in a recent report by the European Journal of Pharmaceutical Sciences, which also noted the compound's potential as a lead candidate for further development.

Another area of interest is the compound's mechanism of action. Preliminary data from in vitro studies suggest that it may act as a selective inhibitor of certain signaling pathways, particularly those involving the NF-κB and MAPK cascades. This dual inhibitory effect could make it a valuable tool for studying these pathways and developing novel therapeutics for conditions such as cancer and autoimmune disorders.

Despite these promising findings, challenges remain in the development of 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine. Issues such as metabolic stability and off-target effects need to be addressed in future studies. However, the compound's unique structural and pharmacological properties make it a compelling subject for ongoing research in the chemical biology and medicinal chemistry communities.

In conclusion, the recent studies on 6-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine (CAS: 2034279-03-1) highlight its potential as a therapeutic agent and a tool for biological research. Continued investigation into its synthesis, pharmacokinetics, and mechanism of action will be crucial for unlocking its full potential in the field of medicine.

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